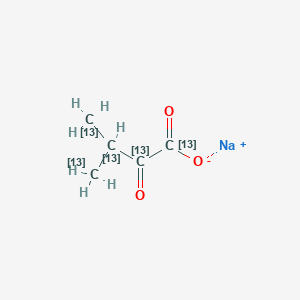

Sodium 3-methyl-2-oxobutanoate-13C5,d1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

420095-74-5 |

|---|---|

分子式 |

C5H7NaO3 |

分子量 |

144.067 g/mol |

IUPAC 名称 |

sodium 3-deuterio-3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1D,4+1,5+1; |

InChI 键 |

WIQBZDCJCRFGKA-MLIDLTAPSA-M |

手性 SMILES |

[2H][13C]([13CH3])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |

规范 SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

同义词 |

3-Methyl-2-oxobutanoic Acid-13C5,d Sodium Salt; Sodium 3-Methyl-2-oxobutanoate-13C5,d; Sodium 3-Methyl-2-oxobutyrate-13C5,d; Sodium Dimethylpyruvate-13C5,d; Sodium α-Ketoisovalerate-13C5,d; Sodium α-Oxoisovalerate-13C5,d; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C5,d1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-methyl-2-oxobutanoate-13C5,d1, the isotopically labeled form of sodium α-ketoisovalerate, is a crucial tool in metabolic research. This stable, non-radioactive tracer enables the precise tracking of the metabolic fate of the branched-chain amino acid (BCAA) valine and its precursor, α-ketoisovalerate, in vivo and in vitro. Its applications are particularly prominent in the fields of protein NMR spectroscopy for structural and dynamic studies, and in metabolic flux analysis to quantify the activity of metabolic pathways. This technical guide provides a comprehensive overview of its properties, synthesis, experimental applications, and data analysis, serving as a core resource for researchers leveraging stable isotope tracers in their work.

Introduction

Sodium 3-methyl-2-oxobutanoate (B1236294), also known as sodium α-ketoisovalerate, is a key intermediate in the biosynthesis and degradation of the essential branched-chain amino acid, valine.[1] The isotopically labeled version, this compound, incorporates five Carbon-13 (¹³C) atoms and one deuterium (B1214612) (d) atom, rendering it distinguishable from its endogenous, unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This property allows it to be used as a metabolic tracer to elucidate the complex pathways of BCAA metabolism, which are often dysregulated in metabolic diseases such as obesity and diabetes, as well as in certain types of cancer.[3]

The use of stable isotope-labeled compounds like this compound offers significant advantages over radioactive isotopes, primarily in terms of safety and the ability to conduct studies in humans.[4] This guide will delve into the technical details of utilizing this powerful research tool, from its synthesis to its application in cutting-edge research methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of Sodium 3-methyl-2-oxobutanoate and its labeled variant is presented in Table 1. These properties are essential for designing experiments, preparing solutions, and interpreting analytical data.

| Property | Value | Reference |

| Chemical Formula | C₅H₇NaO₃ | [5] |

| Labeled Formula | ¹³C₅H₇DNaO₃ | Inferred |

| Molecular Weight (Unlabeled) | 138.09 g/mol | [5] |

| Molecular Weight (Labeled) | 144.07 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in water | [5] |

| Storage | -20°C, protect from light | [6] |

| CAS Number (Labeled) | 420095-74-5 | [2] |

| Synonyms | Sodium α-ketoisovalerate-13C5,d1, Sodium dimethylpyruvate-13C5,d1 | [6] |

Synthesis

General Chemical Synthesis Approach

A plausible chemical synthesis route would involve the use of ¹³C- and deuterium-labeled precursors. A general strategy could be:

-

Starting Material: A fully ¹³C-labeled isobutyryl derivative, such as [¹³C₄]isobutyryl chloride.

-

Introduction of Deuterium: Deuterium can be introduced at the α-position via an enolate intermediate. For example, reaction of the labeled isobutyryl derivative with a strong base in the presence of a deuterium source (e.g., D₂O).

-

Formation of the α-keto acid: The resulting α-deuterated, ¹³C-labeled isobutyryl derivative can then be oxidized to form the corresponding α-keto acid.

-

Salt Formation: Finally, reaction with sodium hydroxide (B78521) or sodium bicarbonate would yield the desired sodium salt.

This approach is a generalized representation, and specific reaction conditions would require optimization.

General Enzymatic Synthesis Approach

Enzymatic synthesis offers high specificity and can be a more direct route. A potential enzymatic pathway could involve:

-

Precursor: Use of a ¹³C-labeled valine precursor.

-

Enzymatic Conversion: Employing a transaminase or an amino acid oxidase enzyme to convert the labeled valine precursor into the corresponding α-keto acid. The reaction would be carried out in a deuterated buffer to facilitate deuterium incorporation.

-

Purification: The resulting labeled α-keto acid would then be purified from the reaction mixture.

-

Salt Formation: Conversion to the sodium salt would follow as in the chemical synthesis.

The choice of enzyme and reaction conditions would be critical for achieving high yield and isotopic enrichment.

Experimental Applications and Protocols

This compound is primarily used in two major research areas: protein NMR spectroscopy and metabolic flux analysis.

Protein NMR Spectroscopy

In protein NMR, labeled α-ketoisovalerate is used as a precursor to introduce ¹³C-labeled valine and leucine (B10760876) residues into proteins expressed in bacterial or mammalian cells.[7][8] This selective labeling is crucial for simplifying complex NMR spectra of large proteins and for studying protein structure, dynamics, and interactions.[9]

Caption: Workflow for selective isotope labeling of proteins for NMR studies.

-

Media Preparation: Prepare M9 minimal medium. For perdeuterated samples, D₂O should be used as the solvent.

-

Cell Growth: Inoculate the medium with the appropriate E. coli strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Precursor Addition: Approximately one hour before inducing protein expression, add this compound to the culture medium to a final concentration of 50-100 mg/L.[10]

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Harvesting: Continue the culture for the desired expression time (typically 4-16 hours) at a reduced temperature (e.g., 18-25°C). Harvest the cells by centrifugation.

-

Purification: Resuspend the cell pellet and lyse the cells. Purify the isotopically labeled protein using standard chromatography techniques.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. By introducing a ¹³C-labeled substrate like this compound and measuring the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon through metabolic pathways.

Caption: Logical workflow of a metabolic flux analysis experiment.

-

Cell Culture: Culture cells of interest in a suitable medium to a desired confluency.

-

Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound.

-

Isotopic Steady State: Incubate the cells for a sufficient period to allow the intracellular metabolites to reach isotopic steady state. The time required will depend on the cell type and the specific pathways being investigated.

-

Metabolite Extraction: Rapidly quench metabolism by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation: Collect the cell extracts and prepare them for analysis by either LC-MS/MS or NMR.

-

Data Acquisition:

-

LC-MS/MS: Analyze the extracts to determine the mass isotopomer distributions of key metabolites in the BCAA pathways.

-

NMR: Acquire 1D and 2D NMR spectra to determine the positional isotopic enrichment of metabolites.

-

-

Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured isotopomer data to a metabolic model and calculate the reaction fluxes.

Data Presentation and Analysis

Quantitative data from experiments using this compound should be presented in a clear and structured manner to facilitate interpretation and comparison across different studies.

Example Data from Metabolic Flux Analysis

The following table illustrates how quantitative flux data from an MFA study could be presented. The values are hypothetical and serve as an example.

| Metabolic Flux | Control Condition (nmol/10⁶ cells/hr) | Treated Condition (nmol/10⁶ cells/hr) | Fold Change | p-value |

| Valine uptake | 50.2 ± 4.5 | 75.8 ± 6.1 | 1.51 | <0.01 |

| α-ketoisovalerate -> Valine | 25.1 ± 2.3 | 30.5 ± 2.9 | 1.21 | >0.05 |

| α-ketoisovalerate oxidation | 15.7 ± 1.8 | 35.2 ± 3.4 | 2.24 | <0.001 |

| Leucine synthesis from α-ketoisovalerate | 2.1 ± 0.3 | 2.3 ± 0.4 | 1.10 | >0.05 |

Signaling Pathway Visualization

Understanding the metabolic fate of this compound requires visualizing its integration into the broader metabolic network. The following diagram illustrates the central role of α-ketoisovalerate in BCAA metabolism.

References

- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Impaired branched-chain amino acid (BCAA) catabolism during adipocyte differentiation decreases glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and modification of enzymes in the 2-ketoisovalerate biosynthesis pathway of Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-7317-0.5 [isotope.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. itqb.unl.pt [itqb.unl.pt]

- 10. Amino acid metabolism in the human fetus at term: leucine, valine, and methionine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of 13C5,d1-α-Ketoisovalerate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are indispensable tools in the field of metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, 13C- and deuterium-labeled compounds have proven particularly valuable. This technical guide focuses on the metabolic fate of 13C5,d1-α-ketoisovalerate (KIV), a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine. Understanding the metabolic pathways of this keto acid is crucial for investigating BCAA metabolism, which is implicated in a range of physiological and pathological states, including insulin (B600854) resistance, type 2 diabetes, and maple syrup urine disease.

This document provides a comprehensive overview of the core metabolic pathways of 13C5,d1-α-ketoisovalerate, detailed experimental protocols for tracer studies, and a quantitative analysis of its metabolic distribution. The information presented herein is intended to serve as a valuable resource for researchers designing and interpreting stable isotope tracing studies involving branched-chain amino acid metabolism.

Core Metabolic Pathway of α-Ketoisovalerate

α-Ketoisovalerate is primarily generated from the transamination of valine. Its subsequent catabolism occurs within the mitochondria and involves a series of enzymatic reactions, with the initial and rate-limiting step being the oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multienzyme complex converts α-ketoisovalerate into isobutyryl-CoA.

The isobutyryl-CoA then undergoes a series of reactions, including dehydrogenation, hydration, and oxidation, ultimately leading to the formation of succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle. The carbon skeleton of α-ketoisovalerate is thus integrated into central carbon metabolism, contributing to energy production and the biosynthesis of various metabolites.

The use of 13C5,d1-α-ketoisovalerate allows for the precise tracing of the carbon and hydrogen atoms through these metabolic transformations. The five 13C atoms enable the tracking of the carbon backbone, while the deuterium (B1214612) atom at the alpha-position provides additional information on specific enzymatic reactions.

Quantitative Metabolic Fate

For instance, in a study using [U-13C5]valine in HCT116 cells, the following mass isotopomer distributions were observed for key metabolites, indicating active BCAA catabolism.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| α-Ketoisovalerate | ~10% | ~5% | ~10% | ~15% | ~20% | ~40% |

| Isobutyrylcarnitine | ~20% | ~10% | ~15% | ~25% | ~30% | - |

Note: This data is illustrative and derived from graphical representations in the cited literature. The absence of a value is represented by "-".

The labeling from 13C5-α-ketoisovalerate is expected to propagate into TCA cycle intermediates via succinyl-CoA. The specific mass isotopomers of succinyl-CoA, and consequently other TCA cycle intermediates like malate, fumarate, and citrate, will depend on the entry of the 13C4-succinyl-CoA moiety and subsequent metabolic scrambling within the cycle.

Experimental Protocols

The following sections outline detailed methodologies for conducting tracer studies with 13C5,d1-α-ketoisovalerate.

Cell Culture and Isotope Labeling

Objective: To label cultured cells with 13C5,d1-α-ketoisovalerate to trace its metabolic fate.

Materials:

-

Mammalian cell line of interest (e.g., HepG2, C2C12, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

13C5,d1-α-ketoisovalerate (or its precursor, 13C5,d1-valine)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of the experiment.

-

Tracer Medium Preparation: Prepare the labeling medium by supplementing the base medium with 13C5,d1-α-ketoisovalerate at a desired final concentration (e.g., 100 µM). If using the amino acid precursor, replace the unlabeled valine in the medium with 13C5,d1-valine.

-

Labeling: Once cells reach the desired confluency, aspirate the growth medium, wash the cells once with PBS, and replace it with the pre-warmed tracer medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady-state or to perform kinetic flux analysis.

-

Metabolite Quenching and Extraction:

-

To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the metabolites for analysis.

-

Sample Preparation and GC-MS Analysis

Objective: To derivatize and analyze the extracted metabolites to determine the incorporation of 13C and deuterium labels.

Materials:

-

Dried metabolite extracts

-

Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS))

-

Anhydrous pyridine (B92270) or acetonitrile

-

GC-MS system equipped with a suitable column (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

Resuspend the dried metabolite extract in a solution of pyridine or acetonitrile.

-

Add the derivatization agent (e.g., MTBSTFA).

-

Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use an appropriate temperature gradient to separate the metabolites.

-

Operate the mass spectrometer in either full scan mode to identify all labeled metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific mass isotopomers of target metabolites.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized metabolites based on their retention times and mass spectra.

-

Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundance of ions with different mass-to-charge ratios (m/z).

-

Correct the raw data for the natural abundance of 13C.

-

Visualization of Pathways and Workflows

Metabolic Pathway of α-Ketoisovalerate

Caption: Catabolic pathway of valine through α-ketoisovalerate to the TCA cycle.

Experimental Workflow for 13C5,d1-KIV Tracing

Caption: A typical experimental workflow for 13C metabolic labeling studies.

Conclusion

This technical guide provides a foundational understanding of the metabolic fate of 13C5,d1-α-ketoisovalerate and a practical framework for conducting stable isotope tracing experiments. The detailed protocols and pathway visualizations are intended to aid researchers in designing robust experiments and accurately interpreting the resulting data. Further quantitative studies with the specific 13C5,d1-KIV isotopologue are needed to build a more comprehensive and precise picture of its metabolic distribution. Such studies will undoubtedly contribute to a deeper understanding of branched-chain amino acid metabolism in health and disease, and may ultimately inform the development of novel therapeutic strategies.

A Technical Guide to the Biosynthesis of Amino Acids Using 13C5,d1-Ketoisovalerate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biosynthesis of branched-chain amino acids (BCAAs) using the stable isotope-labeled precursor, 13C5,d1-α-ketoisovalerate. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols, and quantitative data analysis relevant to researchers in metabolic studies and drug development. By tracing the metabolic fate of 13C5,d1-α-ketoisovalerate, scientists can gain critical insights into cellular metabolism, enzyme kinetics, and the impact of various therapeutic agents on amino acid biosynthesis.

Introduction to Branched-Chain Amino Acid Biosynthesis and Stable Isotope Tracing

Branched-chain amino acids—valine, leucine, and isoleucine—are essential amino acids with crucial roles in protein synthesis, metabolic regulation, and energy production. Their biosynthesis and catabolism are tightly regulated processes, and dysregulation is associated with various diseases, including metabolic disorders and cancer.

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes. By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. α-Ketoisovalerate is a key intermediate in the biosynthesis of valine and leucine. Using 13C5,d1-α-ketoisovalerate, where all five carbon atoms are labeled with ¹³C and one deuterium (B1214612) atom is present, allows for precise tracking of its conversion into these essential amino acids.

Metabolic Pathways

α-Ketoisovalerate serves as the direct precursor for the synthesis of L-valine and is a key intermediate in the multi-step pathway leading to L-leucine.

Biosynthesis of L-Valine from α-Ketoisovalerate

The conversion of α-ketoisovalerate to L-valine is a single-step transamination reaction. This reaction is catalyzed by a branched-chain amino acid aminotransferase.

A Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C5,d1: Physical Properties and Metabolic Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Sodium 3-methyl-2-oxobutanoate-13C5,d1, a stable isotope-labeled compound of significant interest in metabolic research. This document details its physicochemical characteristics, its role in key metabolic pathways, and generalized experimental protocols for its characterization.

Core Physical and Chemical Properties

This compound is the isotopically labeled form of Sodium 3-methyl-2-oxobutanoate (B1236294), where five carbon atoms are replaced by Carbon-13 isotopes and one hydrogen atom is replaced by a deuterium (B1214612) isotope. Stable isotope labeling is a critical technique used to trace the metabolic fate of compounds in biological systems without the use of radioactive materials[1][2]. The physical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts[3].

Data Presentation: Physical Properties

The following table summarizes the known physical properties of the unlabeled Sodium 3-methyl-2-oxobutanoate and the calculated molecular weight for the 13C5,d1 labeled version.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1173018-24-0 | [4] |

| Chemical Formula | [13C]5H6DNaO3 | - |

| Molecular Weight | 144.13 g/mol (Calculated) | - |

| Appearance | Assumed to be a white to light-yellow crystalline powder or crystals | [5][6] |

| Melting Point | Expected to be similar to the unlabeled compound: 220-230 °C with decomposition | [7][8] |

| Solubility | Expected to be soluble in water and ethanol | [5] |

| Synonyms | alpha-Ketoisovaleric acid sodium salt-13C5,d1; 2-Keto-3-methylbutyric acid sodium salt-13C5,d1; 3-Methyl-2-oxobutanoic acid sodium salt-13C5,d1; Ketovaline sodium salt-13C5,d1 | - |

Note: The appearance, melting point, and solubility are based on the data for the non-isotopically labeled Sodium 3-methyl-2-oxobutanoate and are expected to be nearly identical for the labeled compound.

Metabolic Significance

3-Methyl-2-oxobutanoate is a key intermediate in the metabolism of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine[9][10]. It is also a precursor in the biosynthesis of pantothenic acid (Vitamin B5) in microorganisms like Escherichia coli[4][11]. As a stable isotope-labeled tracer, this compound is invaluable for metabolic flux analysis and studying the dynamics of these pathways in various physiological and pathological states.

Branched-Chain Amino Acid Metabolism

The diagram below illustrates the central role of 3-methyl-2-oxobutanoate in the catabolism of valine.

Caption: Role of 3-methyl-2-oxobutanoate in Valine catabolism.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of a specific isotopically labeled compound are often proprietary or developed in-house. However, standard methodologies can be applied.

Determination of Melting Point

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded. Given that the unlabeled compound decomposes at its melting point, observation of charring or gas evolution should also be noted.

Determination of Solubility

Objective: To determine the solubility of the compound in a given solvent (e.g., water).

Methodology:

-

A known volume of the solvent (e.g., 1 mL of deionized water) is placed in a vial at a controlled temperature (e.g., 25 °C).

-

A small, pre-weighed amount of this compound is added to the solvent.

-

The mixture is agitated (e.g., using a magnetic stirrer or vortex mixer) until the solid is completely dissolved.

-

Step 2 and 3 are repeated until a saturated solution is formed, indicated by the persistence of undissolved solid.

-

The total mass of the dissolved solid is used to calculate the solubility, often expressed in mg/mL or g/100 mL. For a highly soluble compound, a qualitative assessment of "soluble" is often sufficient for initial characterization.

Workflow for Isotopic Enrichment and Purity Analysis

The following diagram outlines a typical workflow for verifying the isotopic labeling and chemical purity of the compound.

Caption: Workflow for purity and isotopic enrichment analysis.

This guide provides foundational knowledge for researchers and professionals working with this compound. The provided data and protocols serve as a starting point for incorporating this valuable research tool into studies of metabolism and drug development.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-2-oxobutanoic acid, sodium salt, 98+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. Sodium 3-methyl-2-oxobutanoate | 3715-29-5 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-methyl-2-oxobutanoate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

Solubility and Metabolic Significance of Labeled Sodium 3-methyl-2-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of isotopically labeled Sodium 3-methyl-2-oxobutanoate (B1236294), a key intermediate in branched-chain amino acid metabolism. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope tracers in metabolic studies. It includes a comprehensive summary of solubility data, a detailed experimental protocol for solubility determination, and a visualization of its central role in cellular metabolism.

Core Topic: Solubility of Labeled Sodium 3-methyl-2-oxobutanoate

Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a crucial metabolite in the catabolism of the branched-chain amino acid valine. Its isotopically labeled forms, such as those containing ¹³C or ²H, are invaluable tools for tracing metabolic pathways and quantifying metabolic fluxes. Understanding the solubility of these labeled compounds is paramount for the design and execution of robust in vitro and in vivo experiments.

Data Presentation: Solubility in Common Laboratory Solvents

The solubility of both unlabeled and labeled Sodium 3-methyl-2-oxobutanoate has been evaluated in several common laboratory solvents. The data indicates that the compound is highly soluble in aqueous solutions and ethanol. The presence of isotopic labels does not appear to significantly impact its solubility profile.

| Compound | Solvent | Solubility | Appearance of Solution |

| Sodium 3-methyl-2-oxobutanoate | Water | ≥ 100 mg/mL[1][2][3] | Clear, colorless[2][3] |

| Ethanol | Soluble[4][5] | - | |

| Sodium 3-methyl-2-oxobutanoate-¹³C₅ | Water | ≥ 100 mg/mL[6] | - |

Note: "Soluble" indicates that the compound dissolves in the solvent, but a precise quantitative value was not provided in the cited sources.

Experimental Protocols

Protocol for Determining the Solubility of Labeled Sodium 3-methyl-2-oxobutanoate

This protocol outlines a general procedure for determining the solubility of a labeled compound in a specific solvent. This method is adapted from standard laboratory practices for solubility assessment.[7][8][9]

Objective: To determine the approximate solubility of labeled Sodium 3-methyl-2-oxobutanoate in a chosen solvent (e.g., water, PBS, DMSO).

Materials:

-

Labeled Sodium 3-methyl-2-oxobutanoate

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

Vortex mixer

-

Analytical balance

-

Microcentrifuge tubes (or other suitable small vials)

-

Pipettors and tips

-

Water bath or incubator (optional)

Procedure:

-

Preparation of Stock Solution (if necessary): For solvents like DMSO, it is common to prepare a concentrated stock solution that is then diluted into aqueous media for cell culture experiments.

-

Serial Dilution for Solubility Estimation: a. Weigh a precise amount of the labeled compound (e.g., 10 mg) and add it to a pre-determined volume of the solvent (e.g., 100 µL to achieve an initial concentration of 100 mg/mL). b. Vigorously vortex the mixture for 1-2 minutes to facilitate dissolution.[8] c. Visually inspect the solution for any undissolved particles. If the compound has completely dissolved, it is soluble at that concentration. d. If the compound is not fully dissolved, the mixture can be gently heated (e.g., to 37°C) or sonicated for a short period to aid dissolution.[8] Note that temperature can affect solubility. e. If particulates remain, add an additional known volume of solvent to decrease the concentration (e.g., add another 100 µL to achieve 50 mg/mL) and repeat the vortexing and observation steps. f. Continue this process of serial dilution until the compound fully dissolves. The concentration at which the compound completely dissolves is the approximate solubility.

-

Documentation: Record the final concentration at which the labeled Sodium 3-methyl-2-oxobutanoate is fully dissolved. Also, note the appearance of the solution (e.g., clear, colorless, hazy).

Mandatory Visualizations

Metabolic Pathway of Branched-Chain Amino Acids

Sodium 3-methyl-2-oxobutanoate is a central intermediate in the metabolism of the branched-chain amino acid valine. The following diagram illustrates the pathway leading to its formation and its subsequent metabolic fate. Isotopic labeling of this molecule allows for the tracing of carbon and hydrogen atoms through these critical biochemical reactions.[10][11][12]

Caption: Catabolic pathway of Valine to Succinyl-CoA.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility can be visualized as a structured workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sodium 3-methyl-2-oxobutyrate 95 3715-29-5 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Fate of Branched-Chain Amino Acids During Adipogenesis, in Adipocytes From Obese Mice and C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability of 13C5,d1-α-Ketoisovalerate in Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 13C5,d1-α-ketoisovalerate, a crucial isotopically labeled metabolite used in metabolic flux analysis and related research. Understanding the stability of this compound in various experimental media is paramount for ensuring data accuracy and reproducibility. This document synthesizes known chemical principles of α-keto acids, outlines detailed experimental protocols for stability assessment, and presents potential degradation pathways.

Introduction to α-Ketoisovalerate Stability

α-Ketoisovalerate, an intermediate in the branched-chain amino acid (BCAA) metabolic pathway, is a reactive molecule.[1][2] Its structure, containing both a ketone and a carboxylic acid group, makes it susceptible to various chemical transformations, particularly in the complex aqueous environment of cell culture media.[3] The stability of its isotopically labeled form, 13C5,d1-α-ketoisovalerate, is influenced by a range of physicochemical factors including pH, temperature, light, and interaction with other media components.[4][5]

Manufacturer recommendations for the solid sodium salt form of 13C5,d1-α-ketoisovalerate consistently advise storage at -20°C, protected from light, implying limited stability once reconstituted in solution at higher temperatures. This guide provides a framework for researchers to empirically determine the stability of this compound within their specific experimental context.

Factors Influencing Stability

The stability of 13C5,d1-α-ketoisovalerate in a liquid medium is not intrinsic but is dictated by the surrounding environment. Researchers must consider the following factors when designing experiments and preparing media.

| Factor | Potential Impact on Stability | Rationale |

| pH | High | Stability is often pH-dependent. Both strongly acidic and basic conditions can catalyze degradation reactions like hydrolysis. Neutral to alkaline pH may promote condensation reactions.[4][5] |

| Temperature | High | Elevated temperatures accelerate chemical reactions, including degradation pathways such as decarboxylation.[4] Storage at 4°C, -20°C, or -80°C is critical for preserving stock solutions. |

| Light Exposure | Moderate | Photons, particularly in the UV spectrum, can provide the activation energy for degradation reactions.[4] Amber vials or light-protected containers are recommended. |

| Media Composition | High | Media components like amino acids can react with the keto group (e.g., Schiff base formation).[6] Reducing agents or oxidizing species can also interact with the molecule. |

| Freeze-Thaw Cycles | Moderate | Repeated freezing and thawing can affect the stability of many metabolites.[7] It is advisable to aliquot stock solutions to minimize cycles. |

| Dissolved Oxygen | Low to Moderate | The presence of oxygen could potentially lead to oxidative decarboxylation, although this is more significant in the presence of catalysts.[3] |

Experimental Protocol: Stability-Indicating Assay

To quantitatively assess the stability of 13C5,d1-α-ketoisovalerate in a specific cell culture medium, a stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method should be employed. The following protocol is adapted from general principles of metabolite stability testing.[4][8]

Objective

To determine the degradation rate of 13C5,d1-α-ketoisovalerate in a user-defined cell culture medium under typical storage and incubation conditions.

Materials

-

13C5,d1-α-ketoisovalerate sodium salt

-

User-defined cell culture medium (sterile, without cells)

-

HPLC-grade water, acetonitrile (B52724), methanol (B129727)

-

Formic acid (or other appropriate mobile phase modifier)

-

HPLC or LC-MS system with a suitable column (e.g., C18)

-

Temperature-controlled incubator (e.g., 37°C)

-

Refrigerator (4°C) and Freezer (-20°C)

-

Sterile, light-protected microcentrifuge tubes or HPLC vials

Methodology

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 13C5,d1-α-ketoisovalerate (e.g., 10 mM) in sterile HPLC-grade water or a suitable buffer.

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

Prepare aliquots in light-protected tubes and store them at -80°C until use. Avoid repeated freeze-thaw cycles.[7]

-

-

Sample Preparation:

-

Spike the user-defined cell culture medium with the 13C5,d1-α-ketoisovalerate stock solution to achieve the final desired concentration (e.g., 100 µM).

-

Aliquot the spiked medium into sterile, light-protected tubes for each time point and temperature condition.

-

-

Incubation Conditions:

-

Time Points: 0, 2, 4, 8, 12, 24, 48, and 72 hours (or as required).

-

Temperature Conditions:

-

Incubation: 37°C (simulating cell culture)

-

Refrigerated Storage: 4°C

-

Frozen Storage: -20°C

-

-

For each time point and temperature, prepare triplicate samples.

-

-

Sample Collection and Analysis:

-

At each designated time point, retrieve the triplicate samples from each temperature condition.

-

Immediately quench any potential degradation by placing samples on ice.

-

If necessary, perform a protein precipitation step by adding cold methanol or acetonitrile (e.g., 3 volumes of solvent to 1 volume of sample), vortex, and centrifuge to pellet any precipitates.

-

Transfer the supernatant to HPLC vials.

-

Analyze the samples immediately using a validated HPLC or LC-MS method to quantify the remaining concentration of 13C5,d1-α-ketoisovalerate. The "Time 0" sample represents 100% initial concentration.

-

Data Presentation

The results should be tabulated to show the percentage of 13C5,d1-α-ketoisovalerate remaining at each time point for each condition.

Table 3.4.1: Hypothetical Stability of 13C5,d1-α-Ketoisovalerate in DMEM at 100 µM

| Time (hours) | % Remaining at 37°C | % Remaining at 4°C | % Remaining at -20°C |

| 0 | 100.0 ± 0.0 | 100.0 ± 0.0 | 100.0 ± 0.0 |

| 2 | 95.2 ± 1.5 | 99.8 ± 0.5 | 100.1 ± 0.4 |

| 4 | 89.5 ± 2.1 | 99.5 ± 0.6 | 99.9 ± 0.3 |

| 8 | 78.3 ± 2.5 | 99.1 ± 0.7 | 100.0 ± 0.5 |

| 12 | 68.1 ± 3.0 | 98.9 ± 0.5 | 99.8 ± 0.4 |

| 24 | 45.7 ± 3.8 | 98.2 ± 0.9 | 99.7 ± 0.6 |

| 48 | 21.9 ± 4.1 | 97.5 ± 1.1 | 99.5 ± 0.7 |

| 72 | 9.8 ± 3.5 | 96.8 ± 1.3 | 99.3 ± 0.8 |

(Note: Data are for illustrative purposes only and must be determined experimentally.)

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the stability-indicating assay.

Potential Degradation Pathways

This diagram outlines potential non-enzymatic degradation pathways for α-ketoisovalerate in a complex medium.

Conclusion and Recommendations

The inherent reactivity of α-keto acids strongly suggests that 13C5,d1-α-ketoisovalerate is susceptible to degradation in prepared cell culture media, particularly at physiological temperatures. The rate of degradation is dependent on the specific composition of the medium and the storage conditions.

For maximum accuracy in metabolic flux and related studies, the following best practices are recommended:

-

Empirical Verification: Always perform a stability study, as outlined in Section 3.0, using the specific medium and conditions of your experiment.

-

Fresh Preparation: Prepare media containing 13C5,d1-α-ketoisovalerate immediately before use whenever possible.

-

Cold Storage: If media must be prepared in advance, store it at 4°C or frozen at -20°C/-80°C for the shortest possible time. Validate the stability for this storage period.

-

Protect from Light: Use amber tubes or wrap containers in foil to minimize photodegradation.

-

Aliquot Stocks: Store concentrated stock solutions of 13C5,d1-α-ketoisovalerate at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.

By adhering to these guidelines and empirically verifying the stability of 13C5,d1-α-ketoisovalerate, researchers can ensure the integrity of their experimental inputs, leading to more reliable and reproducible scientific outcomes.

References

- 1. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]

- 2. P. aeruginosa Metabolome Database: alpha-Ketoisovaleric acid (PAMDB000606) [pseudomonas.umaryland.edu]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C5,d1 for Researchers

An In-depth Resource for Scientists and Drug Development Professionals on the Applications and Sourcing of a Key Isotopically Labeled Metabolic Tracer.

This technical guide provides a comprehensive overview of Sodium 3-methyl-2-oxobutanoate-13C5,d1, a stable isotope-labeled compound crucial for metabolic research and drug development. This document details its commercial availability, applications as a tracer in metabolic flux analysis (MFA), and its use as an internal standard for quantitative mass spectrometry. Detailed experimental protocols and the relevant metabolic pathway are also presented to support researchers in their study design and execution.

Commercial Sourcing and Specifications

This compound is a specialized chemical available from a select number of commercial suppliers. For researchers, comparing specifications from different vendors is critical to ensure the quality and suitability of the compound for their specific experimental needs. Key parameters to consider include isotopic purity, chemical purity, and available formulations. Below is a summary of known commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity |

| MedchemExpress | This compound | 420095-74-5 | C5H6DNaO3 | Not specified | ≥98% |

| BLD Pharm | 2-Keto-3-methylbutyric acid-13C5 sodium salt | 1173018-24-0 | 13C5H7NaO3 | Not specified | Not specified |

| CymitQuimica | Sodium 3-methyl-2-oxobutanoate-13C5 | 1173018-24-0 | Not specified | Not specified | 98% |

Note: Researchers should always request a certificate of analysis (CoA) from the supplier for detailed lot-specific information.

Applications in Metabolic Research

This compound, also known as α-ketoisovalerate-13C5,d1, is a non-radioactive, stable isotope-labeled analog of a key metabolite in the catabolism of the branched-chain amino acid (BCAA), valine. Its primary applications in research are as a tracer for metabolic flux analysis and as an internal standard for the accurate quantification of its unlabeled counterpart and other related metabolites.[1]

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to elucidate the rates (fluxes) of metabolic pathways within a biological system.[2] By introducing a 13C-labeled substrate, such as this compound, into cells or organisms, researchers can trace the incorporation of the heavy isotopes into downstream metabolites. The resulting labeling patterns, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide quantitative insights into the activity of various metabolic pathways.[2] This is particularly valuable in understanding cellular metabolism in both healthy and diseased states, such as cancer, and for identifying bottlenecks in biotechnological production strains.[3]

Internal Standard for Quantitative Analysis

The use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis by mass spectrometry.[4] Because this compound is chemically identical to its endogenous counterpart, it co-elutes during chromatographic separation and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer.[5] By adding a known amount of the labeled standard to a sample, any variations in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the unlabeled analyte.[6]

Valine Catabolism Pathway

Sodium 3-methyl-2-oxobutanoate (B1236294) is an intermediate in the catabolic pathway of valine. Understanding this pathway is essential for interpreting data from tracer experiments. The catabolism of valine begins with its transamination to 3-methyl-2-oxobutanoate (α-ketoisovalerate). This is followed by oxidative decarboxylation to isobutyryl-CoA, a reaction catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[7][8] Subsequent enzymatic steps further process isobutyryl-CoA, ultimately leading to its conversion to succinyl-CoA, which can then enter the citric acid cycle.[7] The activity of the BCKDH complex is a critical regulatory point in this pathway and is itself regulated by the branched-chain ketoacid dehydrogenase kinase (BCKDK).[9]

Figure 1: Simplified diagram of the valine catabolism pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound in metabolic flux analysis and as an internal standard. Researchers should optimize these protocols for their specific experimental systems.

Protocol for 13C-Metabolic Flux Analysis in Mammalian Cells

This protocol outlines the key steps for conducting a 13C-MFA experiment using a labeled substrate.[10]

1. Cell Culture and Labeling:

-

Culture mammalian cells to the desired confluence in standard growth medium.

-

Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration will depend on the specific cell type and experimental goals.

-

Incubate the cells for a sufficient period to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This time will need to be determined empirically.

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract metabolites.

-

Scrape the cells and collect the extract. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

3. Sample Analysis by LC-MS/MS:

-

Analyze the metabolite extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a chromatographic method that provides good separation of the target metabolites.

-

Use a mass spectrometer to determine the mass isotopomer distributions of the metabolites of interest.

4. Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model to estimate the intracellular fluxes.[11]

Figure 2: A typical workflow for a 13C-Metabolic Flux Analysis experiment.

Protocol for Quantitative Analysis using an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of its unlabeled form in a biological sample.[12]

1. Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, cell extract), add a precise amount of this compound solution of a known concentration.

-

Perform the necessary sample clean-up and extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

2. LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analyte and the internal standard chromatographically.

-

Detect the analyte and the internal standard using multiple reaction monitoring (MRM) on a tandem mass spectrometer. Define specific precursor-to-product ion transitions for both the unlabeled analyte and the labeled internal standard.

3. Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Prepare a calibration curve using standards of the unlabeled analyte at known concentrations, with each standard containing the same amount of the internal standard as the samples.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratio on the calibration curve.

Figure 3: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Sodium 3-methyl-2-oxobutyrate 95 3715-29-5 [sigmaaldrich.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Role of Sodium 3-methyl-2-oxobutanoate-13C5 in Elucidating Branched-Chain Amino Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1173018-24-0 identifies Sodium 3-methyl-2-oxobutanoate-13C5, a stable isotope-labeled form of α-ketoisovalerate (α-KIV), the keto acid analog of the branched-chain amino acid (BCAA) valine. This isotopically labeled compound serves as a critical tracer in metabolic research, particularly in the field of 13C-Metabolic Flux Analysis (13C-MFA). Its application allows for the precise tracking of the metabolic fate of the valine carbon skeleton, providing invaluable insights into the complexities of BCAA catabolism in various physiological and pathological states. This technical guide will delve into the research applications of Sodium 3-methyl-2-oxobutanoate-13C5, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathways and workflows.

The unlabeled form of this compound, Sodium 3-methyl-2-oxobutanoate, is a known precursor of pantothenic acid in Escherichia coli.[1] However, the 13C-labeled variant is primarily utilized as a research tool for in vivo and in vitro studies to trace the flow of carbon atoms through metabolic networks.[1][2] By introducing a substrate with a known 13C enrichment, researchers can measure the incorporation of these heavy isotopes into downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the quantification of metabolic fluxes, which are the rates of metabolic reactions.

Core Research Application: Tracing BCAA Catabolism in the Tumor Microenvironment

A significant application of Sodium 3-methyl-2-oxobutanoate-13C5 is in cancer research, specifically in understanding the metabolic interplay between cancer cells and immune cells within the tumor microenvironment. A study by Silva et al. (2017) utilized 13C5-α-ketoisovalerate to investigate the secretion of branched-chain ketoacids (BCKAs) by glioblastoma cells and their subsequent uptake and metabolism by macrophages. This research highlights a novel mechanism of metabolic communication that influences macrophage phenotype and function.

Quantitative Data from Metabolic Tracing

The study by Silva et al. demonstrated that macrophages can take up and metabolize BCKAs secreted by glioblastoma cells. By incubating M-CSF-differentiated macrophages with 13C5-α-KIV, they were able to quantify the extent of its conversion back to the corresponding BCAA, valine. The results showed a significant labeling of the intracellular valine pool in macrophages, indicating active uptake and amination of the tracer.

| Tracer Compound | Tracer Concentration | Labeled Metabolite | Isotopic Enrichment (%) | Cell Type |

| 13C5-α-ketoisovalerate | 100 µM | Valine | ~10% | Human monocyte-derived macrophages |

| 13C5-α-ketoisovalerate | 300 µM | Valine | ~25% | Human monocyte-derived macrophages |

Data extracted from Silva, L.S. et al. (2017). Branched-chain ketoacids secreted by glioblastoma cells via MCT1 modulate macrophage phenotype. EMBO reports, 18(12), 2172-2185.[3]

Experimental Protocol: Metabolic Tracing with 13C5-α-ketoisovalerate in Macrophages

The following protocol is based on the methodology described by Silva et al. (2017) for tracing the metabolic fate of 13C5-α-ketoisovalerate in human monocyte-derived macrophages.[3]

1. Cell Culture and Differentiation:

-

Human monocytes are isolated from donors.

-

Monocytes are differentiated into macrophages using M-CSF.

2. Isotope Labeling:

-

After differentiation, the standard culture medium is replaced with DMEM 5921 supplemented with 1% HS, 1% P/S, and 0.5 mM glutamine.

-

13C5-α-ketoisovalerate (Cambridge Isotope Laboratories, 98% purity) is added to the medium at final concentrations of 100 µM or 300 µM.

-

Cells are incubated for 48 hours at 37°C and 10% CO2.

3. Metabolite Extraction:

-

After the 48-hour incubation period, the cells are collected.

-

Intracellular metabolites are extracted for subsequent analysis.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The extracted metabolites are derivatized to make them volatile for GC-MS analysis.

-

The isotopic enrichment of intracellular metabolites, specifically leucine (B10760876) and valine, is measured to determine the incorporation of the 13C label.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the experimental process and the underlying metabolic pathways, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Experimental workflow for tracing 13C5-α-ketoisovalerate in macrophages.

Caption: Simplified pathway of 13C5-α-ketoisovalerate metabolism in macrophages.

Conclusion

Sodium 3-methyl-2-oxobutanoate-13C5 is a powerful tool for investigating the intricacies of branched-chain amino acid metabolism. Its use as a tracer in 13C-MFA studies enables researchers to quantify metabolic fluxes and understand how these pathways are altered in different biological contexts, such as the tumor microenvironment. The detailed experimental protocol and quantitative data presented here, derived from a specific research application, provide a solid foundation for scientists and drug development professionals looking to employ this compound in their own research endeavors. The ability to trace the metabolic fate of specific nutrients with high precision is essential for advancing our understanding of cellular metabolism and for the development of novel therapeutic strategies targeting metabolic vulnerabilities in disease.

References

A Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C5,d1: An Isotopically Labeled Precursor for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium 3-methyl-2-oxobutanoate-13C5,d1, a stable isotope-labeled compound crucial for a range of sophisticated research applications. This document details its alternative names and chemical identifiers, presents key quantitative data, outlines a representative experimental protocol for its use in protein labeling for Nuclear Magnetic Resonance (NMR) spectroscopy, and visualizes the metabolic pathway for isotopic labeling.

Alternative Names and Identifiers

This compound is known by several synonyms and is assigned specific identifiers for unambiguous tracking in research and chemical databases. The following table summarizes these alternative names and identifiers.

| Category | Identifier |

| Synonyms | Sodium 3-(methyl-13C)-2-oxobutanoate-1,2,3,4-13C4,d1 |

| α-Ketoisovaleric acid-13C5,d1 sodium salt | |

| 2-Keto-3-methylbutyric acid-13C5,d1 sodium salt | |

| 3-Methyl-2-oxobutanoic acid-13C5,d1 sodium salt | |

| CAS Number | 420095-74-5[1] |

Quantitative Data

The precise quantitative characteristics of this compound are critical for its effective application in sensitive analytical techniques. The data presented below is compiled from a typical Certificate of Analysis.

| Property | Value |

| Molecular Formula | C5H6DNaO3 |

| Molecular Weight | 144.07 g/mol [1] |

| Purity (HPLC) | ≥99.00% |

| Isotopic Enrichment | ≥99.0% |

| Appearance | White to off-white solid |

Experimental Protocol: Selective Isotope Labeling of Proteins for NMR Spectroscopy

This compound serves as a precursor for the biosynthesis of the amino acids L-valine and L-leucine. This property is exploited for the selective introduction of 13C and deuterium (B1214612) labels into proteins, which is particularly valuable for reducing spectral complexity and enhancing signal in the NMR analysis of large proteins.

Objective: To produce a highly deuterated, uniformly 15N-labeled protein with selective 13C and proton labeling of isoleucine, leucine, and valine methyl groups for NMR studies.

Materials:

-

Expression host (e.g., E. coli BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

Minimal medium (e.g., M9) prepared with 99.9% D₂O.

-

¹⁵NH₄Cl as the sole nitrogen source.

-

[²H,¹²C]-glucose as the main carbon source.

-

This compound

-

α-ketobutyrate (for isoleucine labeling)

-

Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).

-

Standard buffers and reagents for protein expression and purification.

Methodology:

-

Pre-culture Preparation: Inoculate a starter culture of the transformed E. coli in LB medium and grow overnight at 37°C.

-

Adaptation to D₂O: Gradually adapt the cells to the D₂O-based minimal medium to ensure robust growth. This can be done by sequentially transferring the culture to media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, and finally 100%).

-

Main Culture Growth: Inoculate the main D₂O-based M9 minimal medium containing ¹⁵NH₄Cl and [²H,¹²C]-glucose with the adapted pre-culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.6-0.8.

-

Precursor Addition: Approximately one hour before inducing protein expression, add the isotopically labeled precursors. For selective labeling of valine and leucine, add This compound to a final concentration of 50-100 mg/L. If isoleucine labeling is also desired, add labeled α-ketobutyrate concurrently.

-

Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the culture temperature to 18-25°C and continue shaking for 12-16 hours.

-

Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

NMR Sample Preparation: Prepare the purified, labeled protein in a suitable buffer for NMR analysis. The concentration should be optimized for the specific NMR experiment.

Visualization of Metabolic Labeling

The following diagram illustrates the metabolic pathway for the incorporation of the isotopic labels from this compound into the amino acids L-valine and L-leucine within the expression host.

References

Methodological & Application

Application Notes and Protocols for the Use of 13C5,d1-α-Ketoisovalerate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 13C5,d1-α-ketoisovalerate as a stable isotope tracer in cell culture experiments. This document outlines the underlying principles, detailed experimental protocols, and data analysis considerations for metabolic flux analysis (MFA) and targeted tracer studies.

Introduction

Stable isotope tracing is a powerful methodology to investigate the dynamics of metabolic pathways within cellular systems. By introducing molecules labeled with heavy isotopes, such as 13C, and tracing their incorporation into downstream metabolites, researchers can gain quantitative insights into cellular metabolism. 13C5,d1-α-ketoisovalerate is a specifically labeled analogue of α-ketoisovalerate, the keto acid precursor of the amino acid valine. This tracer is particularly useful for dissecting the metabolic fate of valine and related branched-chain amino acid (BCAA) pathways, which are often dysregulated in diseases like cancer and metabolic syndrome.

α-Ketoisovalerate is a key metabolic intermediate situated at the crossroads of valine, leucine, and pantothenate biosynthesis. Its metabolism is intricately linked to central carbon metabolism through the TCA cycle. The use of 13C5,d1-α-ketoisovalerate allows for the precise tracking of the carbon and hydrogen atoms from this precursor into various metabolic pools.

Metabolic Significance of α-Ketoisovalerate

α-Ketoisovalerate can be metabolized through several key pathways:

-

Transamination: The primary fate of α-ketoisovalerate is its conversion to L-valine, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). This process is reversible, allowing for the interconversion of valine and α-ketoisovalerate.

-

Oxidative Decarboxylation: α-Ketoisovalerate can be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA. This intermediate can then be further metabolized and enter the TCA cycle.

-

Reductive Carboxylation: Under certain conditions, α-ketoisovalerate can undergo reductive carboxylation, a pathway that contributes to the synthesis of other metabolites.

-

Precursor for Other Molecules: As a precursor to valine, it is essential for protein synthesis. It is also involved in the biosynthesis of pantothenate (Vitamin B5) and coenzyme A.

The metabolism of branched-chain α-ketoacids can be influenced by the presence of other nutrients like fatty acids and pyruvate.[1]

Experimental Design Considerations

Successful stable isotope tracing experiments require careful planning. Key considerations include:

-

Cell Line Selection: The choice of cell line will depend on the biological question. Different cell types exhibit distinct metabolic phenotypes.

-

Tracer Concentration: The optimal concentration of 13C5,d1-α-ketoisovalerate should be determined empirically. Concentrations can range from physiological levels to higher concentrations intended to saturate specific pathways. In some applications where keto acids substitute for amino acids, concentrations can be above 10 mM.[2] For enzymatic assays involving α-ketoisovalerate, concentrations have been used in the range of 0.1 to 20 mM.[3]

-

Labeling Duration: The incubation time with the tracer is critical. Short-term labeling can reveal rapid metabolic fluxes, while longer-term labeling, often spanning at least one cell doubling time, is necessary to achieve isotopic steady-state for flux analysis.

-

Culture Medium: A base medium deficient in the unlabeled analogue (valine or α-ketoisovalerate) is required. It is also crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids and other small molecules that would dilute the isotopic enrichment.

-

Controls: Appropriate controls are essential for data interpretation. These should include cells grown in parallel with the corresponding unlabeled compound.

Experimental Protocols

Protocol 1: Preparation of 13C5,d1-α-Ketoisovalerate Labeling Medium

This protocol describes the preparation of a complete cell culture medium for stable isotope tracing experiments.

Materials:

-

Base medium (e.g., DMEM, RPMI-1640) lacking L-valine.

-

13C5,d1-α-ketoisovalerate (powder or stock solution).

-

Dialyzed Fetal Bovine Serum (dFBS).

-

Standard supplements (e.g., L-glutamine, penicillin-streptomycin).

-

Sterile, cell culture grade water.

-

Sterile filtration unit (0.22 µm).

Procedure:

-

Reconstitute Base Medium: If using a powdered base medium, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions.

-

Prepare Tracer Stock Solution:

-

Calculate the amount of 13C5,d1-α-ketoisovalerate needed to achieve the desired final concentration in your medium.

-

Dissolve the 13C5,d1-α-ketoisovalerate in a small volume of sterile water or a suitable solvent.

-

Sterile filter the stock solution using a 0.22 µm syringe filter.

-

-

Supplement Medium:

-

Add dFBS to the reconstituted base medium to the desired final concentration (e.g., 10%).

-

Add other required supplements, such as L-glutamine and antibiotics.

-

-

Add Tracer: Add the sterile 13C5,d1-α-ketoisovalerate stock solution to the supplemented base medium to achieve the final desired concentration.

-

Final Filtration and Storage:

-

Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.

-

Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.

-

Protocol 2: Cell Seeding and Isotope Labeling

This protocol outlines the procedure for labeling cells with 13C5,d1-α-ketoisovalerate.

Materials:

-

Cultured cells of interest.

-

Complete labeling medium containing 13C5,d1-α-ketoisovalerate.

-

Control medium containing the corresponding unlabeled compound.

-

Standard cell culture vessels (e.g., 6-well plates, 10 cm dishes).

-

Cell culture incubator (37°C, 5% CO2).

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Medium Exchange: After allowing the cells to adhere and resume growth (typically overnight), aspirate the standard growth medium.

-

Washing: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled medium.

-

Labeling: Add the pre-warmed labeling medium (either the 13C5,d1-α-ketoisovalerate medium or the control medium) to the cells.

-

Incubation: Return the cells to the incubator and culture for the desired labeling period.

Protocol 3: Metabolite Extraction

This protocol describes the quenching of metabolism and extraction of intracellular metabolites for subsequent analysis.

Materials:

-

Ice-cold 0.9% NaCl solution.

-

-80°C methanol (B129727) or a methanol/water mixture.

-

Cell scraper.

-

Microcentrifuge tubes.

-

Dry ice.

Procedure:

-

Quenching: At the end of the labeling period, rapidly aspirate the labeling medium.

-

Washing: Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

-

Extraction:

-

Add a pre-chilled extraction solvent (e.g., 80% methanol at -80°C) to the culture vessel.

-

Place the vessel on dry ice for 10 minutes to ensure rapid quenching of metabolism.

-

-

Cell Lysis and Collection:

-

Scrape the cells in the presence of the extraction solvent.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

-

Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Data Presentation

Quantitative data from stable isotope tracing experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Isotopic Enrichment Data

| Metabolite | Isotopologue | Control Condition (Abundance %) | Experimental Condition (Abundance %) | Fold Change in Enrichment |

| Valine | M+0 | 99.1 | 10.5 | - |

| M+5 | <0.1 | 85.2 | >852 | |

| M+6 | <0.1 | 4.3 | >43 | |

| Isobutyryl-CoA | M+0 | 98.5 | 15.3 | - |

| M+4 | <0.1 | 80.1 | >801 | |

| M+5 | <0.1 | 4.6 | >46 | |

| Succinate (TCA) | M+0 | 99.0 | 70.2 | - |

| M+4 | <0.1 | 25.8 | >258 |

Table 2: Example of Metabolic Flux Data

| Metabolic Flux | Control Condition (Flux Rate) | Experimental Condition (Flux Rate) | p-value |

| Valine Synthesis | 10.2 ± 1.5 | 50.8 ± 4.2 | <0.001 |

| BCKDH Activity | 25.4 ± 3.1 | 15.1 ± 2.5 | <0.01 |

| TCA Cycle Anaplerosis | 5.6 ± 0.8 | 12.3 ± 1.9 | <0.005 |

Visualizations

Metabolic Pathway of α-Ketoisovalerate

Caption: Metabolic fate of 13C5,d1-α-ketoisovalerate.

Experimental Workflow

Caption: General workflow for stable isotope tracing.

Sample Preparation for Mass Spectrometry

For mass spectrometry-based analysis, proper sample preparation is crucial to ensure high-quality data.

General Guidelines:

-

Protein Removal: The metabolite extract contains proteins that need to be removed. The initial centrifugation step after extraction helps in pelleting the majority of proteins.

-

Sample Cleanup: Depending on the complexity of the sample and the analytical method, further cleanup may be necessary to remove salts and other interfering substances. Solid-phase extraction (SPE) can be employed for this purpose.

-

Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites often require derivatization to increase their volatility.

-

Solvent Compatibility: Ensure that the final sample solvent is compatible with the liquid chromatography (LC) or infusion solvent for the mass spectrometer.

Data Analysis and Interpretation

The data generated from the mass spectrometer will consist of mass spectra showing the distribution of isotopologues for each detected metabolite.

-

Isotopologue Distribution Analysis: The relative abundance of each isotopologue (M+0, M+1, M+2, etc.) is determined. The enrichment of the heavy isotope is calculated by correcting for the natural abundance of 13C.

-

Metabolic Flux Analysis (MFA): For quantitative flux analysis, the isotopic labeling data is used as input for computational models. These models use stoichiometric constraints and the labeling patterns to calculate the rates of metabolic reactions. Software packages such as Metran and INCA are available for 13C-MFA.

-

Pathway Identification: The presence of labeled atoms in downstream metabolites confirms the activity of the connecting metabolic pathways.

By following these protocols and considerations, researchers can effectively use 13C5,d1-α-ketoisovalerate to unravel the complexities of cellular metabolism.

References

- 1. Effects of branched chain alpha-ketoacids on the metabolism of isolated rat liver cells. I. Regulation of branched chain alpha-ketoacid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2020208050A1 - Cell culture media comprising keto acids - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Metabolic Flux Analysis with Sodium 3-methyl-2-oxobutanoate-13C5,d1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions in living cells. By using isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. Sodium 3-methyl-2-oxobutanoate (B1236294), also known as α-ketoisovalerate, is a key intermediate in the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A (CoA), as well as being involved in the metabolism of branched-chain amino acids like valine.[1][2][3] The use of Sodium 3-methyl-2-oxobutanoate-13C5,d1 as a tracer enables the precise measurement of flux through these critical pathways, offering valuable insights for various fields, including drug development, cancer research, and the study of metabolic diseases.

These application notes provide a comprehensive guide to performing metabolic flux analysis using this compound, including detailed experimental protocols, data analysis strategies, and expected outcomes.

Core Applications

-

Drug Discovery and Development: Elucidate the mechanism of action of drugs targeting pantothenate or CoA synthesis and identify potential off-target effects.

-

Oncology Research: Investigate the reliance of cancer cells on de novo pantothenate and CoA biosynthesis for proliferation and survival.

-

Metabolic Disorders: Study the pathophysiology of diseases related to branched-chain amino acid metabolism, such as Maple Syrup Urine Disease.[1]

-

Biotechnology: Engineer microorganisms for enhanced production of valuable compounds derived from these pathways.

Experimental Protocols

A successful metabolic flux analysis experiment requires careful planning and execution, from cell culture to data analysis. The following protocols provide a detailed framework for a typical experiment using this compound.

Cell Culture and Isotopic Labeling

-

Cell Line Selection: Choose a cell line relevant to the research question. Ensure the cell line is capable of utilizing exogenous 3-methyl-2-oxobutanoate.

-

Media Formulation: Utilize a defined culture medium where the concentrations of unlabeled 3-methyl-2-oxobutanoate and related metabolites (e.g., valine) can be precisely controlled. This is crucial for accurate flux calculations.

-

Cellular Adaptation: To achieve a metabolic steady state, adapt the cells to the experimental medium for at least two passages before initiating the labeling experiment.

-

Labeling Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) to reach approximately 80% confluency at the time of harvest.

-

Replace the medium with fresh experimental medium containing a known concentration of this compound (e.g., 100 µM, subject to optimization).

-

Incubate the cells for a predetermined duration to achieve isotopic steady state. This can be determined by a time-course experiment (e.g., 2, 6, 12, 24 hours).

-

Metabolite Extraction

-

Metabolism Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution (e.g., 80% methanol, -80°C) to halt all enzymatic activity.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the suspension to a microcentrifuge tube.

-

Extraction: Lyse the cells by vigorous vortexing or sonication, followed by an incubation period at -20°C to precipitate proteins.

-

Phase Separation: Centrifuge the samples to pellet cell debris and precipitated proteins. Collect the supernatant containing the polar metabolites.

-